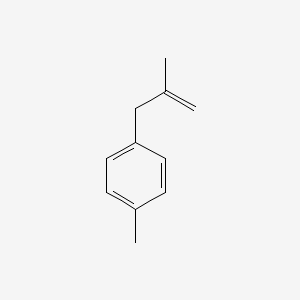

2-Methyl-3-(4-methylphenyl)-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

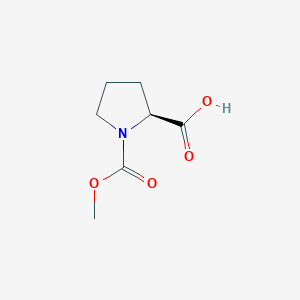

“2-Methyl-3-(4-methylphenyl)-1-propene” is also known as "2-Propenal, 2-methyl-3-phenyl-" . It has a molecular formula of C10H10O and a molecular weight of 146.1858 .

Synthesis Analysis

The synthesis of compounds similar to “2-Methyl-3-(4-methylphenyl)-1-propene” has been reported in the literature. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Additionally, catalytic protodeboronation of pinacol boronic esters has been reported .

Molecular Structure Analysis

The molecular structure of “2-Methyl-3-(4-methylphenyl)-1-propene” can be analyzed based on its molecular formula C10H10O . The structure can also be viewed using Java or Javascript .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-3-(4-methylphenyl)-1-propene” include a molecular weight of 146.1858 . The boiling point at reduced pressure is 421.7 K at 0.036 bar . The enthalpy of vaporization varies with temperature, ranging from 59.3 kJ/mol at 400 K to 47.7 kJ/mol at 560 K .

Applications De Recherche Scientifique

Structural Analysis and Computational Studies

- X-ray Structures and Computational Studies: Research on cathinones, including compounds with the 4-methylphenyl group, reveals insights into their structural characterization using techniques like FTIR, UV–Vis, NMR spectroscopy, and X-ray diffraction. Computational studies such as DFT and TDDFT methods provide understanding on bond lengths, angles, and electronic spectra (Nycz et al., 2011).

Synthesis and Chemical Reactions

- Synthesis of Benzofulvene Derivatives: The synthesis of benzofulvene derivatives related to ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate demonstrates how substituents modulate the properties of polymers, affecting their polymerization, molecular weight, and structure (Cappelli et al., 2007).

Material Science and Polymer Chemistry

- Synthesis and Photoisomerization of Poly(1-methylpropargyl ester)s: Research into optically active 1-methylpropargyl esters bearing azobenzene groups highlights the synthesis of polymers that demonstrate significant changes in helical conformation upon UV irradiation, indicating potential applications in smart materials and molecular switches (Qu et al., 2009).

Catalysis and Polymerization

- Titanocene and Hafnocene Complexes in Polymerization: Studies on titanocene and hafnocene complexes for the polymerization of propene reveal their efficacy in producing isotactic polypropylene, indicating their importance in industrial polymer synthesis (Machat et al., 2017).

Organic Synthesis

- Reactions of Chalcone Derivatives: Investigations into chalcone derivatives and their antibacterial and antifungal activities suggest the potential of these compounds in developing novel antimicrobial agents, showcasing the importance of organic synthesis in pharmaceutical research (Patel & Patel, 2017).

Propriétés

IUPAC Name |

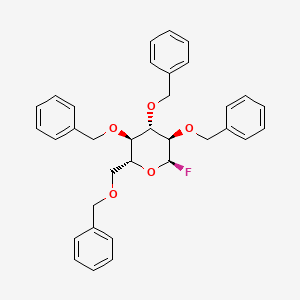

1-methyl-4-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9(2)8-11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCRXFKQKJPXTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456073 |

Source

|

| Record name | 2-methyl-3-(4-methylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(4-methylphenyl)-1-propene | |

CAS RN |

40296-92-2 |

Source

|

| Record name | 2-methyl-3-(4-methylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.